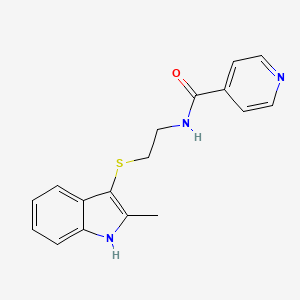![molecular formula C20H17ClFN3O2 B2933297 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-fluorophenyl)acetamide CAS No. 1251697-08-1](/img/structure/B2933297.png)
2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-fluorophenyl)acetamide is a synthetic molecule known for its potential applications in medicinal chemistry. It is characterized by a complex structure featuring a naphthyridine core with chloro, oxo, and fluoro-phenyl functional groups, suggesting significant potential for pharmacological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-fluorophenyl)acetamide can involve multiple steps. Typically, the process begins with the formation of the naphthyridine core, which is then functionalized with chlorination and oxidation reactions. The final step often includes coupling the naphthyridine derivative with 2-fluoroaniline to form the target acetamide compound. Reaction conditions generally involve organic solvents, catalysts, and controlled temperatures to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound might utilize advanced techniques such as continuous flow chemistry, allowing for high efficiency and scalability. This approach also minimizes by-products and enhances overall safety through automation.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidative modifications at various positions, potentially leading to new functional derivatives.
Reduction: Reduction reactions might be utilized to modify the carbonyl group within the naphthyridine core.
Substitution: Various substitution reactions, especially nucleophilic and electrophilic substitutions, can be employed to further functionalize the molecule.
Common Reagents and Conditions
Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various organic acids or bases are commonly used. Reaction conditions are carefully controlled to prevent unwanted side reactions, typically involving specific solvents and temperature regulation.
Major Products
The major products from these reactions include various functionalized derivatives of the parent compound, each potentially offering unique pharmacological properties.
科学的研究の応用
Chemistry
This compound is a subject of interest in synthetic organic chemistry due to its complex structure and potential for diverse functionalization.
Biology
In biological studies, derivatives of this compound are often explored for their biological activity, including potential roles as enzyme inhibitors or receptor modulators.
Medicine
The compound's structure suggests potential pharmaceutical applications, particularly in the development of new drugs targeting specific diseases such as cancer, infections, and inflammatory conditions.
Industry
In the industrial context, it could be used as an intermediate in the synthesis of more complex molecules or materials with specific properties.
作用機序
Molecular Targets and Pathways
The compound exerts its effects by interacting with specific biological targets, such as enzymes or receptors. The chloro and fluoro groups enhance binding affinity through halogen bonding, while the naphthyridine core provides a rigid framework for interaction with biological macromolecules. These interactions can modulate various biochemical pathways, resulting in therapeutic effects.
類似化合物との比較
Comparison with Other Similar Compounds
2-(8-bromo-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-fluorophenyl)acetamide
2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-chlorophenyl)acetamide
2-(8-iodo-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methylphenyl)acetamide
Highlighting Its Uniqueness
The specific combination of chloro and fluoro groups in this compound offers unique physicochemical properties, potentially enhancing its solubility, stability, and bioavailability compared to its analogues. This distinct chemical profile could result in unique biological activities, making it a valuable candidate for further research and development.
特性
IUPAC Name |
2-(8-chloro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O2/c21-12-5-6-16-13(9-12)20(27)14-10-25(8-7-17(14)23-16)11-19(26)24-18-4-2-1-3-15(18)22/h1-6,9H,7-8,10-11H2,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBQTKXJAYYJBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[2-(4-amino-3-methyl-1H-pyrazol-1-yl)propanoyl]piperazine-1-carboxylate hydrochloride](/img/structure/B2933221.png)
![N-[(2-chlorophenyl)methyl]-6-[1-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/structure/B2933222.png)


![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/new.no-structure.jpg)

![3-Cyclohexyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B2933229.png)
![[2-(Benzylsulfanyl)phenyl]methanol](/img/structure/B2933230.png)
![2-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenoxy)acetamide](/img/structure/B2933232.png)
![N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2933233.png)


